

1H NMR and 13C NMR spectrum of Biscresolfluorene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol)

Cat. No.: B1649424

[Get Quote](#)

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Biscresolfluorene (BCF)

Abstract

Biscresolfluorene (BCF), chemically known as 9,9-bis(4-hydroxy-3-methylphenyl)fluorene, is a crucial monomer in the synthesis of high-performance polymers, including specialized epoxy resins and polycarbonates.[1][2] Its unique cardo (loop) structure imparts exceptional thermal stability and desirable optical properties to these materials. For researchers, scientists, and professionals in drug development and material science, unambiguous structural confirmation and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive analytical technique for this purpose. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of Biscresolfluorene, grounded in first principles and field-proven methodologies. We will dissect the spectral features, explain the rationale behind experimental choices, and provide robust protocols for data acquisition and interpretation.

Introduction to Biscresolfluorene: Structure and Significance Chemical Identity

Biscresolfluorene is a derivative of fluorene, characterized by the substitution of two hydrogen atoms at the C9 position with 4-hydroxy-3-methylphenyl (cresol) groups.

- Chemical Name: 9,9-bis(4-hydroxy-3-methylphenyl)fluorene[1]
- Common Synonyms: **4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol)**, BCF[1][3]
- CAS Number: 88938-12-9[1]
- Molecular Formula: C₂₇H₂₂O₂[1][3][4]
- Molecular Weight: 378.46 g/mol [1][3]

The molecule possesses a C_{2v} symmetry axis passing through the C9 carbon and bisecting the fluorenyl moiety. This symmetry is a critical factor in interpreting its NMR spectra, as it renders pairs of protons and carbon atoms chemically and magnetically equivalent, thus simplifying the number of observed signals.

Physicochemical Properties and Applications

BCF is typically a white to off-white crystalline powder with a high melting point of 218-219°C, indicative of its rigid structure.[1][3][4] Its primary utility lies in its role as a bisphenol monomer. The bulky, rigid fluorenyl group enhances the glass transition temperature (T_g), thermal stability, and refractive index of polymers derived from it, making them suitable for advanced optical and electronic applications.[2]

Foundational NMR Principles for Analyzing BCF

A successful structural elucidation of Biscresolfluorene relies on a multi-faceted NMR approach. Understanding the causality behind each technique is essential for generating a self-validating dataset.

- ¹H NMR Spectroscopy: This is the first-pass experiment, providing information on the number of distinct proton environments, their relative populations (via integration), and their connectivity to neighboring protons (via spin-spin splitting).
- ¹³C NMR Spectroscopy: Due to the low natural abundance of ¹³C, spectra are typically acquired with broadband proton decoupling, resulting in sharp singlets for each unique

carbon environment. This provides a direct count of non-equivalent carbons.

- DEPT (Distortionless Enhancement by Polarization Transfer): This is not a single experiment but a set of experiments (DEPT-45, DEPT-90, DEPT-135) that are indispensable for differentiating carbon types. The choice to run DEPT is driven by the need to distinguish between CH_3 , CH_2 , CH , and quaternary (Cq) carbons, which is impossible from a standard broadband-decoupled ^{13}C spectrum alone.
- 2D NMR (COSY, HSQC, HMBC): While 1D spectra suggest a structure, 2D NMR provides definitive proof of atomic connectivity.
 - COSY (Correlation Spectroscopy): Maps ^1H - ^1H coupling correlations, revealing which protons are neighbors within a spin system.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (^1JCH). This is the most reliable method for assigning protonated carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range correlations between protons and carbons (typically ^2JCH and ^3JCH). This is the key to connecting different spin systems and identifying the placement of quaternary carbons.

Spectral Interpretation of Biscresolfluorene

The following analysis is based on established chemical shift principles and data from structurally similar compounds, such as fluorene and its derivatives.^{[5][6][7]} The molecular symmetry of BCF means we expect to see signals for only half of the atoms in the molecule.

^1H NMR Spectrum Analysis

The ^1H NMR spectrum can be divided into four distinct regions corresponding to the different types of protons in the molecule. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended as it forms hydrogen bonds with the phenolic -OH groups, slowing their exchange and allowing them to be observed as a distinct, sharp signal.

Proton Assignment	Expected Chemical Shift (δ , ppm) in DMSO-d ₆	Multiplicity	Integration	Rationale and Insights
-OH	~9.2	Singlet (s)	2H	<p>The phenolic proton signal is deshielded due to the electronegative oxygen and its involvement in H-bonding with the DMSO solvent. Its appearance as a sharp singlet confirms the choice of an appropriate aprotic solvent.</p>
Fluorenyl H1, H8, H4, H5	7.8 - 7.9	Doublet (d)	4H	<p>These are the outermost protons of the fluorene ring system, experiencing the strongest deshielding effects. They are expected to be the furthest downfield among the aromatic C-H signals.</p>
Fluorenyl H2, H7, H3, H6	7.2 - 7.4	Multiplet (m)	4H	<p>These are the inner protons of the fluorene</p>

system. Their signals often overlap, forming a complex multiplet.

This proton is ortho to the bulky C9 quaternary carbon and meta to the -OH group.

This proton is ortho to the -OH group and meta to the C9 carbon, showing coupling to both Hb and Hc.

This proton is ortho to the methyl group and meta to the -OH group.

The methyl protons are attached to an sp^2 carbon and appear as a characteristic singlet in the upfield region.

Cresolyl Hc	~7.0	Doublet (d)	2H	
Cresolyl Ha	~6.8	Doublet of Doublets (dd)	2H	
Cresolyl Hb	~6.7	Doublet (d)	2H	
-CH ₃	~2.0	Singlet (s)	6H	

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum, complemented by DEPT-135 data, allows for the complete assignment of the carbon skeleton.

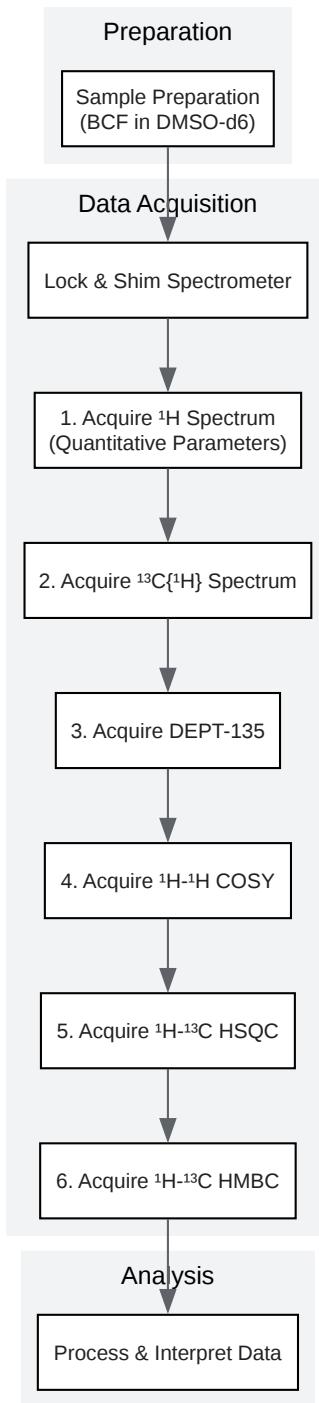
Carbon Assignment	Expected Chemical Shift (δ , ppm) in DMSO-d ₆	Carbon Type (from DEPT)	Rationale and Insights
Cresolyl C-OH	153 - 155	Cq	The carbon directly attached to the hydroxyl group is highly deshielded.
Fluorenyl C4a, C4b, C5a, C5b	149 - 151	Cq	These are the quaternary carbons at the fusion points of the fluorene rings.
Cresolyl C-C9	142 - 144	Cq	The cresolyl carbon attached to the central C9 atom.
Fluorenyl C8a, C9a	140 - 141	Cq	The outermost quaternary carbons of the fluorene moiety.
Cresolyl CH (Ca)	130 - 131	CH	Aromatic methine carbon.
Fluorenyl CH (H1, H8, H4, H5)	127 - 128	CH	Aromatic methine carbons corresponding to the most downfield protons.
Cresolyl C-CH ₃	126 - 127	Cq	The cresolyl carbon bearing the methyl group.
Cresolyl CH (Cc)	125 - 126	CH	Aromatic methine carbon.
Fluorenyl CH (H2, H7, H3, H6)	120 - 121	CH	Aromatic methine carbons.

Cresolyl CH (Cb)	115 - 116	CH	This carbon is ortho to the electron-donating -OH and -CH ₃ groups, making it the most shielded aromatic methine carbon.
Fluorenyl C9	64 - 66	Cq	The central sp ³ -hybridized quaternary carbon is a hallmark of the structure, appearing significantly upfield from the aromatic carbons.
-CH ₃	16 - 17	CH ₃	The methyl carbon signal appears in the far upfield aliphatic region.

Experimental Protocols for Self-Validating Data

Acquiring high-fidelity NMR data requires meticulous attention to the experimental setup. The following protocols are designed to produce a self-validating dataset where results from one experiment confirm others.

Sample Preparation

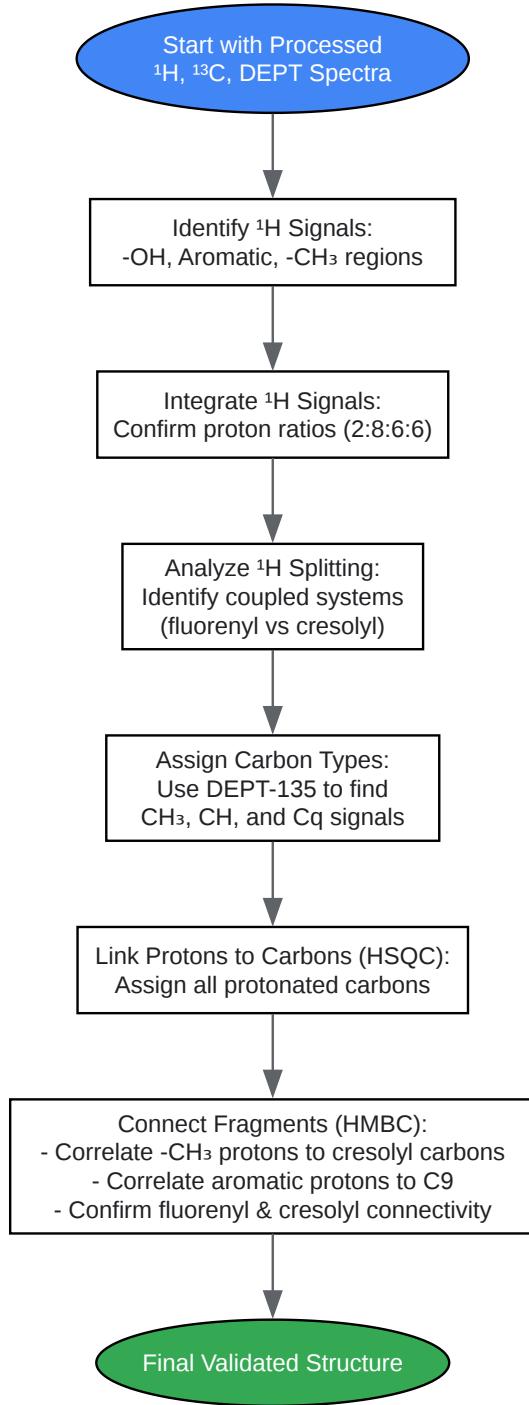

- **Analyte Weighing:** Accurately weigh approximately 15-20 mg of Biscresolfluorene directly into a clean, dry NMR tube.
- **Solvent Addition:** Add ~0.6 mL of high-purity DMSO-d₆ (≥99.9% D). The choice of DMSO-d₆ is crucial for observing the exchangeable -OH protons.
- **Dissolution:** Cap the tube and gently vortex or sonicate until the sample is fully dissolved. A clear, particulate-free solution is required to ensure good spectral resolution and lineshape.

- Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard ($\delta = 0.00$ ppm), although modern spectrometers can reference the residual solvent peak (DMSO- d_6 at $\delta \approx 2.50$ ppm).

NMR Data Acquisition Workflow

This workflow represents a logical progression from basic 1D experiments to confirmatory 2D experiments.

Diagram 1: NMR Data Acquisition Workflow


[Click to download full resolution via product page](#)

Caption: A standard workflow for comprehensive NMR analysis.

A Logic-Driven Approach to Spectral Assignment

The interpretation of NMR data should follow a logical, hierarchical process to build the molecular structure from the ground up, using each piece of data to confirm the last.

Diagram 2: Logical Framework for Spectral Interpretation

[Click to download full resolution via product page](#)

Caption: A decision-making workflow for unambiguous spectral assignment.

Conclusion

The ^1H and ^{13}C NMR spectra of Biscresolfluorene provide a detailed and unambiguous fingerprint of its molecular structure. Key diagnostic features include the upfield quaternary C9 signal at ~ 65 ppm in the ^{13}C spectrum, the downfield fluorenyl protons in the ^1H spectrum, and the characteristic singlets for the hydroxyl and methyl groups. By employing a systematic workflow of 1D and 2D NMR experiments and adhering to a logical interpretation framework, researchers can confidently verify the identity, purity, and structural integrity of Biscresolfluorene, ensuring its suitability for high-performance material applications. This guide serves as a foundational reference for scientists and professionals requiring robust analytical characterization of this important industrial monomer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 9,9-Bis(4-hydroxy-3-methylphenyl)fluorene | 88938-12-9 [chemicalbook.com]
- 2. Cas 3236-71-3,9,9-Bis(4-hydroxyphenyl)fluorene | lookchem [lookchem.com]
- 3. echemi.com [echemi.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorene(86-73-7) ^1H NMR spectrum [chemicalbook.com]
- 7. bmse000524 Fluorene at BMRB [bmrb.io]
- To cite this document: BenchChem. [1H NMR and 13C NMR spectrum of Biscresolfluorene]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1649424#1h-nmr-and-13c-nmr-spectrum-of-biscresolfluorene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com